Cas no 1806558-01-9 (Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate)
Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate
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- Inchi: 1S/C12H13ClO4/c1-2-17-12(16)9-4-3-8(14)7-10(9)11(15)5-6-13/h3-4,7,14H,2,5-6H2,1H3
- InChI Key: AATKBIVATUVWBD-UHFFFAOYSA-N
- SMILES: ClCCC(C1C=C(C=CC=1C(=O)OCC)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 280
- XLogP3: 2
- Topological Polar Surface Area: 63.6
Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003300-250mg |
Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate |
1806558-01-9 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
| Alichem | A015003300-500mg |
Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate |
1806558-01-9 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
| Alichem | A015003300-1g |
Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate |
1806558-01-9 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate
Comprehensive Overview of Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate (CAS No. 1806558-01-9)
Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate (CAS No. 1806558-01-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This ester derivative, featuring a chloropropanoyl moiety and a hydroxybenzoate backbone, is often explored for its role in intermediate synthesis and bioactive molecule development. Researchers and industry professionals frequently search for terms like "synthesis of Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate", "CAS 1806558-01-9 applications", and "hydroxybenzoate derivatives in drug discovery", reflecting its relevance in modern chemistry.
The compound's molecular structure combines a benzoate core with a chlorinated propionyl side chain, making it a versatile building block for further chemical modifications. Its ester functionality and hydroxyl group offer multiple sites for reactions, enabling its use in creating more complex molecules. Recent trends in green chemistry have also sparked interest in optimizing the synthesis of such compounds to reduce environmental impact, aligning with searches like "sustainable synthesis of chloropropanoyl derivatives" and "eco-friendly benzoate esters".
In pharmaceutical contexts, Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate is studied for its potential as a precursor in the development of anti-inflammatory agents or antimicrobial compounds. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups in its structure may influence its reactivity and biological activity. This duality has led to queries such as "bioactivity of 4-hydroxybenzoate esters" and "chloropropanoyl derivatives in medicinal chemistry", highlighting its interdisciplinary appeal.
From an analytical perspective, the compound's characterization involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purity testing. Laboratories often seek protocols for its identification, as evidenced by search terms like "CAS 1806558-01-9 analytical methods" and "spectral data of Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate". Proper handling and storage recommendations are also critical, though the compound is not classified under hazardous categories.
The demand for high-purity Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate has grown alongside advancements in custom synthesis and contract research organizations (CROs). Suppliers and manufacturers emphasize its role in peptide coupling or protecting group strategies, addressing common industry questions like "where to buy CAS 1806558-01-9" and "scale-up production of hydroxybenzoate esters". Regulatory compliance, particularly in REACH and GMP settings, further underscores its commercial importance.
Emerging applications in material science, such as its use in polymer modification or photoactive coatings, have expanded the compound's utility beyond traditional chemistry. Innovations in catalysis and nanotechnology also leverage its structural features, resonating with trending searches like "benzoate esters in smart materials" and "nanocarrier functionalization with chloropropanoyl groups". Such interdisciplinary potential ensures its continued relevance in scientific literature.
In summary, Ethyl 2-(3-chloropropanoyl)-4-hydroxybenzoate (CAS No. 1806558-01-9) represents a multifaceted compound with broad applicability across research and industrial sectors. Its synthesis, characterization, and functional versatility align with contemporary scientific priorities, from green chemistry to drug development. As exploration of its properties deepens, this compound is poised to remain a key subject in academic and commercial discussions.
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